3-chloro-N-(pyridin-2-ylmethyl)aniline
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Overview
Description
3-chloro-N-(pyridin-2-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2 It is a derivative of aniline, where the aniline nitrogen is bonded to a pyridin-2-ylmethyl group and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyridin-2-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with pyridin-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can also be employed to improve the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyridin-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiourea or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiourea, dimethylthiourea, and tetramethylthiourea are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-chloro-N-(pyridin-2-ylmethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique reactivity and stability. The presence of the pyridin-2-ylmethyl group enhances its ability to form stable chelates with metals, which can be exploited in various catalytic and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methyl-N-(pyridin-2-ylmethyl)aniline: This compound has a methyl group in place of a hydrogen atom on the benzene ring, which can influence its reactivity and properties.
3-chloro-N-(pyridin-2-ylmethyl)aniline derivatives: Various derivatives with different substituents on the benzene ring or the pyridine ring can exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the pyridin-2-ylmethyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for use in coordination chemistry, catalysis, and potential pharmaceutical applications.
Properties
Molecular Formula |
C12H11ClN2 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |
InChI Key |
RNFBTPCYBXEWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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